molecular formula C27H29N5O2S2 B12151366 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12151366
M. Wt: 519.7 g/mol
InChI Key: KBBZMMWKCHOUPP-PYCFMQQDSA-N
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Description

    Reactants: Thiazolidine intermediate and 4-phenylpiperazine

    Conditions: Nucleophilic substitution in an aprotic solvent like dimethylformamide (DMF)

    Reaction: Stirring at room temperature

  • Cyclization to Form Pyrido[1,2-a]pyrimidinone Core

      Reactants: Intermediate from the previous step and a suitable cyclizing agent

      Conditions: Heating under reflux in a solvent like acetonitrile

      Reaction: Cyclization to form the final product

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring One common method includes the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine core

    • Formation of Thiazolidine Ring

        Reactants: Thioamide and α-haloketone

        Conditions: Basic medium, typically using potassium carbonate (K₂CO₃) in ethanol

        Reaction: Reflux for several hours

    Chemical Reactions Analysis

    Types of Reactions

    This compound can undergo various chemical reactions, including:

      Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

      Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH₄).

      Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA)

      Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

      Substitution: Alkyl halides or acyl chlorides in the presence of a base

    Major Products

      Oxidation: Sulfoxides or sulfones

      Reduction: Alcohol derivatives

      Substitution: Alkylated or acylated derivatives

    Scientific Research Applications

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

      Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

    Mechanism of Action

    The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and piperazine moiety are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific application and target.

    Comparison with Similar Compounds

    Similar Compounds

    • 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

    Uniqueness

    The uniqueness of the compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazolidine ring, piperazine moiety, and pyrido[1,2-a]pyrimidinone core in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

    Properties

    Molecular Formula

    C27H29N5O2S2

    Molecular Weight

    519.7 g/mol

    IUPAC Name

    (5Z)-3-(3-methylbutyl)-5-[[4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C27H29N5O2S2/c1-19(2)11-13-32-26(34)22(36-27(32)35)18-21-24(28-23-10-6-7-12-31(23)25(21)33)30-16-14-29(15-17-30)20-8-4-3-5-9-20/h3-10,12,18-19H,11,13-17H2,1-2H3/b22-18-

    InChI Key

    KBBZMMWKCHOUPP-PYCFMQQDSA-N

    Isomeric SMILES

    CC(C)CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

    Canonical SMILES

    CC(C)CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5)SC1=S

    Origin of Product

    United States

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